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Compound of Interest

Compound Name: 1-Bromo-4-phenoxybenzene-d5

Cat. No.: B1287799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the deuterated compound 1-Bromo-4-phenoxybenzene-d5. This isotopically labeled

molecule is a valuable tool in various research applications, including metabolic studies,

pharmacokinetic analysis, and as an internal standard in mass spectrometry-based

quantification. This document details a feasible synthetic pathway, provides explicit

experimental protocols, and presents the expected analytical data for the successful

characterization of the target compound.

Synthesis of 1-Bromo-4-phenoxybenzene-d5
The synthesis of 1-Bromo-4-phenoxybenzene-d5 can be effectively achieved through a

copper-catalyzed Ullmann condensation reaction. This method involves the coupling of

commercially available phenol-d5 with an excess of 1,4-dibromobenzene. The use of a copper

catalyst facilitates the formation of the diaryl ether bond.

A logical workflow for the synthesis is depicted below:
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Caption: Synthetic workflow for 1-Bromo-4-phenoxybenzene-d5.

Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of diaryl ethers.

Materials:

Phenol-d5 (1.0 eq)

1,4-Dibromobenzene (3.0 eq)

Copper(I) iodide (CuI) (0.1 eq)

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol-

d5, 1,4-dibromobenzene, copper(I) iodide, and anhydrous potassium carbonate.

Add anhydrous DMF to the flask.

Heat the reaction mixture to 120-140 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room

temperature.

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-Bromo-4-
phenoxybenzene-d5.

Characterization of 1-Bromo-4-phenoxybenzene-d5
The successful synthesis of 1-Bromo-4-phenoxybenzene-d5 is confirmed through various

analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The expected data are based on the known spectra of the non-deuterated

analog, with adjustments for the isotopic labeling.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-4-

phenoxybenzene and the expected values for its deuterated analog.
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Property
1-Bromo-4-
phenoxybenzene

1-Bromo-4-
phenoxybenzene-d5
(Expected)

Molecular Formula C₁₂H₉BrO C₁₂H₄D₅BrO

Molecular Weight 249.10 g/mol 254.13 g/mol

Appearance
Colorless to pale yellow liquid

or solid

Colorless to pale yellow liquid

or solid

Boiling Point ~313 °C ~313 °C

Melting Point 17-19 °C 17-19 °C

CAS Number 101-55-3 Not available

Spectroscopic Data
The characterization of 1-Bromo-4-phenoxybenzene-d5 relies on the interpretation of its NMR

and mass spectra. The presence of deuterium atoms will lead to distinct changes compared to

the non-deuterated compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The relationship between the starting materials, the synthetic process, and the final

characterization is illustrated in the following diagram:
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Caption: Logic diagram for synthesis and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Bromo-4-phenoxybenzene-d5, the signals corresponding to the

five protons on the phenoxy ring will be absent. The spectrum will be simplified to the signals of

the four protons on the brominated phenyl ring.
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Protons (non-
deuterated)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Expected in
Deuterated
Analog

H-2', H-6'

(phenoxy)
~7.35 d ~8.0 Absent

H-3', H-5'

(phenoxy)
~7.10 t ~7.5 Absent

H-4' (phenoxy) ~7.00 t ~7.3 Absent

H-2, H-6

(bromophenyl)
~7.45 d ~8.8 Present

H-3, H-5

(bromophenyl)
~6.95 d ~8.8 Present

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-1' to C-6') will be

significantly affected. The carbon directly attached to deuterium (C-D bond) will exhibit a

characteristic triplet splitting (due to the spin I=1 of deuterium) and a decrease in signal

intensity.[1][2] The signals for the non-deuterated carbons will remain as singlets in a proton-

decoupled spectrum.
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Carbon (non-deuterated) Chemical Shift (δ, ppm)
Expected in Deuterated
Analog

C-1' (phenoxy) ~157 Triplet, reduced intensity

C-2', C-6' (phenoxy) ~120 Triplet, reduced intensity

C-3', C-5' (phenoxy) ~130 Triplet, reduced intensity

C-4' (phenoxy) ~124 Triplet, reduced intensity

C-1 (bromophenyl) ~156 Singlet

C-4 (bromophenyl) ~117 Singlet

C-2, C-6 (bromophenyl) ~133 Singlet

C-3, C-5 (bromophenyl) ~122 Singlet

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular

ion peak in the mass spectrum of 1-Bromo-4-phenoxybenzene-d5 will be shifted by +5 mass

units compared to the non-deuterated compound.[3] The isotopic pattern will also be

characteristic, showing the presence of one bromine atom (with its ~1:1 ratio of ⁷⁹Br and ⁸¹Br

isotopes).

Compound
Molecular Ion (M⁺) Peak
(m/z)

Key Isotopic Peaks (m/z)

1-Bromo-4-phenoxybenzene 248/250 M⁺, [M+2]⁺

1-Bromo-4-phenoxybenzene-

d5
253/255 [M+5]⁺, [M+7]⁺

Conclusion
This technical guide outlines a robust and well-documented approach for the synthesis and

characterization of 1-Bromo-4-phenoxybenzene-d5. The provided experimental protocol,

based on the Ullmann condensation, offers a reliable method for obtaining the target
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compound. The detailed characterization data, including predicted NMR and MS values, will aid

researchers in confirming the identity and purity of their synthesized material. The availability of

this deuterated standard is anticipated to be of significant benefit to the scientific community,

particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

